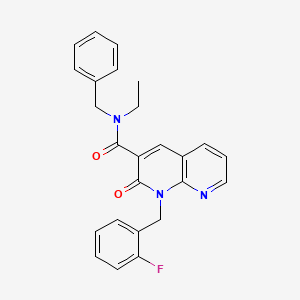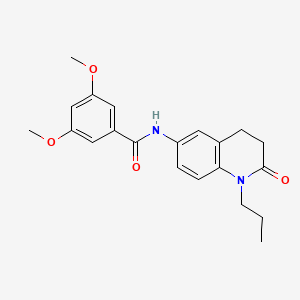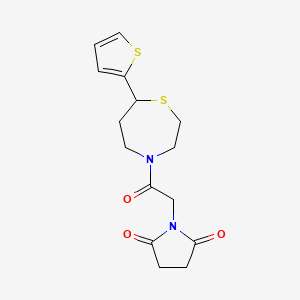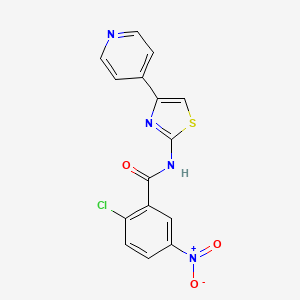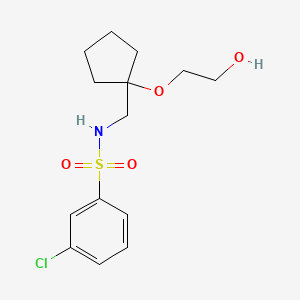
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, commonly known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that blocks the activity of JAK enzymes, which are involved in the immune system's response to inflammation. CP-690,550 has been extensively studied for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response. By blocking 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide activity, CP-690,550 reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor, and prevents the activation of immune cells, such as T cells and B cells. This leads to a reduction in inflammation and disease activity in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a selective and potent inhibitory effect on 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3, which is primarily expressed in immune cells. This specificity minimizes the risk of adverse effects on other tissues and organs. CP-690,550 has also been shown to have a long half-life and good oral bioavailability, making it a suitable candidate for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for laboratory experiments, including its high potency and selectivity for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3, which allows for precise modulation of the immune response. Its long half-life and good oral bioavailability also make it a convenient and cost-effective option for in vivo studies. However, CP-690,550's specificity for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3 may limit its use in studying other signaling pathways and cellular processes that involve other 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide isoforms.
Orientations Futures
CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. Future studies could investigate the use of CP-690,550 in combination with other immunomodulatory agents or in different disease models. Additionally, research could explore the potential use of CP-690,550 in other conditions, such as cancer and infectious diseases, where 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide signaling plays a role in disease progression.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting from the reaction of 3-chlorobenzenesulfonyl chloride with cyclopentylmethylamine to form 3-chloro-N-cyclopentylmethylbenzenesulfonamide. This intermediate compound is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a base to obtain CP-690,550. The synthesis process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also demonstrated the efficacy of CP-690,550 in treating rheumatoid arthritis and other autoimmune diseases, with some patients achieving complete remission.
Propriétés
IUPAC Name |
3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c15-12-4-3-5-13(10-12)21(18,19)16-11-14(20-9-8-17)6-1-2-7-14/h3-5,10,16-17H,1-2,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSISOJFCKAPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

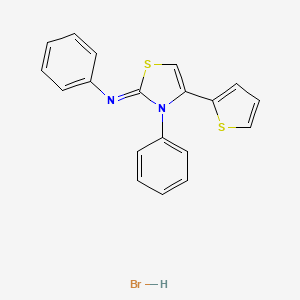
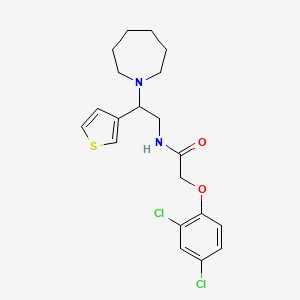
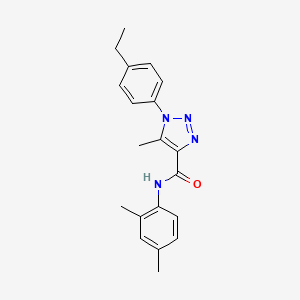
![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)
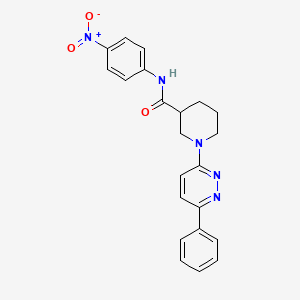
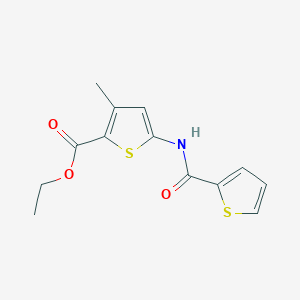
![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)
